molecular formula C5H12ClN B13470988 rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride

Cat. No.: B13470988
M. Wt: 121.61 g/mol
InChI Key: RQKKDDOOGVGULE-TYSVMGFPSA-N
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Description

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a methyl substituent at the 2-position and an amine hydrochloride group at the 1-position. Cyclobutane-based amines are valued in pharmaceutical and agrochemical research for their conformational rigidity, which can enhance binding specificity in drug candidates .

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

(1R,2R)-2-methylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1

InChI Key

RQKKDDOOGVGULE-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1N.Cl

Canonical SMILES

CC1CCC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amine derivatives, and oxidized products.

Scientific Research Applications

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclobutane and Cyclohexane Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent(s) Purity Key Applications
rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine HCl C₆H₁₂ClNO 151.63 1909287-01-9 Methoxymethyl N/A Organic synthesis, intermediates
rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl C₁₀H₁₄ClN 183.68 50765-03-2 Phenyl N/A Pharmaceutical intermediates
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine HCl C₆H₁₄ClNO 151.63 2648902-27-4 Methoxy, N-methyl N/A Not specified
rac-(1R,2R)-2-(difluoromethyl)cyclobutan-1-amine HCl C₅H₁₀ClF₂N 163.57 2645436-30-0 Difluoromethyl N/A Research chemicals
rac-(1R,2R)-2-methylcyclobutan-1-amine HCl (Target) C₅H₁₂ClN 133.61* N/A Methyl N/A Hypothetical: Drug intermediates
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl C₇H₁₅ClNS 181.70 1909286-99-2 Methylsulfanyl (cyclohexane) ≥95% Pharmaceuticals, agrochemicals

*Calculated molecular weight based on formula.

Structural and Functional Differences

  • Methoxymethyl (C₆H₁₂ClNO): Introduces an ether oxygen, increasing hydrophilicity and hydrogen-bonding capacity, which may improve solubility in polar solvents . Phenyl (C₁₀H₁₄ClN): Adds aromaticity and lipophilicity, favoring interactions with hydrophobic protein pockets but possibly reducing aqueous solubility . Difluoromethyl (C₅H₁₀ClF₂N): Fluorine atoms increase electronegativity and metabolic resistance, making this analog suitable for fluorinated drug candidates .
  • However, cyclobutanes offer greater conformational rigidity, which can be advantageous in drug design .

Physicochemical Properties

  • Purity : High-purity analogs (e.g., ≥95% in ) are critical for reproducible research outcomes, minimizing side reactions in synthesis .
  • Solubility : Methoxy and difluoromethyl groups may enhance solubility in organic solvents, whereas methyl and phenyl groups favor lipid membranes.

Biological Activity

Rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C5H12ClN
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 1909286-97-0

Biological Activity

The primary biological activity associated with this compound pertains to its role as a trace amine receptor agonist , particularly at the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in various physiological processes, including neurotransmission and modulation of mood.

Research indicates that this compound increases chloride conductance in oocytes co-expressing human cystic fibrosis transmembrane conductance regulator (hCFTR) and mouse TAAR1 receptors, suggesting a potential role in ion transport regulation .

Study 1: Ion Channel Modulation

A study by Liu et al. (2014) demonstrated that compounds acting on TAAR1 can significantly influence ion channel activity. The findings indicated that this compound enhanced chloride ion conductance, which may have implications for therapeutic strategies targeting cystic fibrosis and other ion channel-related disorders .

Study 2: Neurotransmitter Release

In another investigation, the effects of this compound on neurotransmitter release were assessed. The results showed that activation of TAAR1 could lead to increased dopamine release in neuronal cultures, highlighting its potential role in modulating dopaminergic signaling pathways .

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological EffectsReferences
This compoundTAAR1 agonist; enhances chloride conductanceIncreases ion transport; modulates neurotransmitter release
Ractopamine hydrochlorideTAAR1 agonist; β-adrenergic effectsImproves feed efficiency in livestock

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